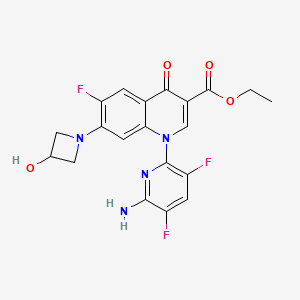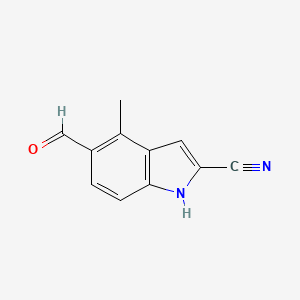
5-formyl-4-methyl-1H-indole-2-carbonitrile
Vue d'ensemble
Description
5-formyl-4-methyl-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a solid substance with a light yellow to yellow color .
Molecular Structure Analysis
The InChI code for 5-formyl-4-methyl-1H-indole-2-carbonitrile is 1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 5-formyl-4-methyl-1H-indole-2-carbonitrile is 431.5±40.0 °C and its predicted density is 1.28±0.1 g/cm3 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Properties
Indole derivatives, including 5-formyl-4-methyl-1H-indole-2-carbonitrile, have attracted significant attention due to their potential as anticancer agents. Research suggests that these compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting tumor growth. Their ability to target specific molecular pathways makes them promising candidates for cancer therapy .
Antimicrobial Activity
Indoles possess inherent antimicrobial properties. 5-formyl-4-methyl-1H-indole-2-carbonitrile may inhibit bacterial and fungal growth by disrupting essential cellular processes. Researchers have explored its potential as an antimicrobial agent in the fight against drug-resistant pathogens .
Metabolic Syndrome and Diabetes Treatment
Novel PPARα/γ dual agonists synthesized from indole derivatives, including 5-formyl-4-methyl-1H-indole-2-carbonitrile, have shown promise in treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These compounds modulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis and lipid metabolism .
Detection of Indole Production
Indole serves as a key marker for detecting microbial activity. The Indole Spot Reagent has been effective in identifying indole production among members of the Enterobacteriaceae family and certain anaerobic species. This diagnostic application is valuable in clinical microbiology and environmental monitoring .
Cycloaddition Reactions and Building Blocks
Indoles, including 5-formyl-4-methyl-1H-indole-2-carbonitrile, participate in diverse cycloaddition reactions. These reactions yield biologically important derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cycloheptadiindoles. Researchers explore their synthetic versatility and potential applications in drug discovery .
Other Applications
Beyond the mentioned fields, indole derivatives find use in various areas, including agrochemicals, material science, and organic synthesis. Their unique structural features make them valuable building blocks for designing novel compounds with tailored properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is inhaled or comes into contact with skin or eyes .
Propriétés
IUPAC Name |
5-formyl-4-methyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSWTXSZDGHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266391 | |
| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-4-methyl-1H-indole-2-carbonitrile | |
CAS RN |
1857296-22-0 | |
| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1857296-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)
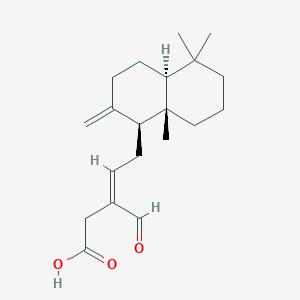
![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
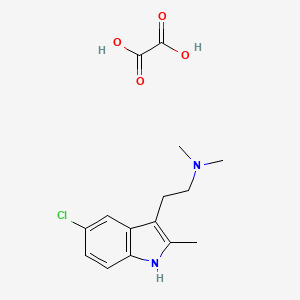
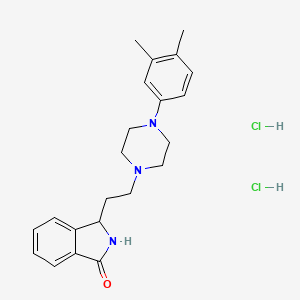
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)


